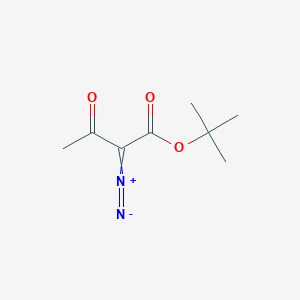
Reactive Yellow 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Yellow 37 is a synthetic dye belonging to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, particularly cellulosic fibers. This compound is widely used in the textile industry for dyeing cotton and other cellulosic materials due to its bright yellow hue and excellent fastness properties. The molecular formula of Reactive Yellow 37 is C22H16N4Na2O9S3, and it has a molecular weight of 622.56 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 37 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of sodium nitrite and hydrochloric acid. The coupling component, often a phenol or an aromatic amine, is then reacted with the diazonium salt under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Reactive Yellow 37 involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form .
化学反応の分析
Types of Reactions: Reactive Yellow 37 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: Reactive Yellow 37 can be reduced to form amines and other reduced species.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: The dye reacts with nucleophiles like hydroxyl and amino groups under alkaline conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and other oxidized species, while reduction typically yields amines .
科学的研究の応用
Reactive Yellow 37 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
作用機序
The primary mechanism of action of Reactive Yellow 37 involves the formation of covalent bonds with substrates. The dye contains reactive groups that can form covalent bonds with hydroxyl and amino groups in fibers, leading to strong attachment and excellent fastness properties. The molecular targets include cellulose in cotton fibers and proteins in wool and silk. The pathways involved in the dyeing process include nucleophilic substitution and addition reactions .
類似化合物との比較
Comparison with Other Reactive Dyes: Reactive Yellow 37 is similar to other reactive dyes in its ability to form covalent bonds with substrates. it is unique in its specific hue and fastness properties. Similar compounds include:
Reactive Yellow 86: Known for its bright yellow color and good fastness properties.
Reactive Yellow 145: Used for dyeing cotton and other cellulosic fibers with excellent wash fastness.
Reactive Yellow 17: Another reactive dye with similar applications but different chemical structure and properties.
Reactive Yellow 37 stands out due to its specific molecular structure, which imparts unique dyeing properties and makes it suitable for a wide range of applications.
特性
CAS番号 |
12237-16-0 |
|---|---|
分子式 |
Cl3DyH12O6 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



